molecular formula C13H11NO2 B1680751 Salicylanilide CAS No. 87-17-2

Salicylanilide

Cat. No. B1680751
CAS RN: 87-17-2
M. Wt: 213.23 g/mol
InChI Key: WKEDVNSFRWHDNR-UHFFFAOYSA-N
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Description

Salicylanilide is a chemical compound which is the amide of salicylic acid and aniline . It is classified as both a salicylamide and an anilide . Derivatives of this compound have a variety of pharmacological uses . Chlorinated derivatives including niclosamide, oxyclozanide, and rafoxanide are used as anthelmintics, especially as flukicides .


Synthesis Analysis

Salicylanilides have been synthesized for various purposes, including as potential allosteric inhibitors of human pancreatic lipase . A new series of this compound acetates was synthesized and evaluated for their in vitro antifungal and antituberculotic activity .


Molecular Structure Analysis

This compound has a core structure that has been studied for many years for their possible repositioning for the treatment of diverse types of tumors . The number of studies contributing to the explanation of their potential anticancer effect potential is still increasing .


Chemical Reactions Analysis

Salicylanilides have been examined for their molecular mechanisms, demonstrating potential for Gram-negative combination therapies . Detailed understanding of antibiotic mechanisms can address this issue by facilitating the rational design of improved combination therapies .


Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline solid . It has a chemical formula of C13H11NO2 and a molar mass of 213.236 g·mol −1 . Its melting point ranges from 136 to 138 °C .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Salicylanilides are recognized for their broad spectrum of biological activities, including significant antimicrobial and antifungal effects. They have been investigated for their potential against pathogenic fungi and bacteria, notably Gram-positive, tuberculous, and atypical mycobacterial strains. Research into Salicylanilide ester prodrugs is a current trend, aiming to counter some problematic properties of Salicylanilides through the synthesis of new derivatives. These efforts underscore Salicylanilides' role in combating microbial resistance, especially against strains resistant to conventional drugs (Krátký & Vinšová, 2011).

Anti-inflammatory Mechanisms and Insulin Resistance

Historically, Salicylates have been used for their anti-inflammatory properties. Interestingly, their role in modulating inflammation and its connection to insulin resistance has garnered attention. Over a century ago, high doses of Salicylates were observed to lower glucose levels in diabetic patients, hinting at a link between inflammation and the pathogenesis of type 2 diabetes (T2D). This relationship has led to new perspectives on how obesity increases the risk for developing T2D and metabolic syndrome, with Salicylates playing a potential role in anti-inflammatory strategies aimed at correcting the metabolic consequences of excess adiposity (Shoelson, Lee, & Goldfine, 2006).

Anticancer Properties

Salicylanilides have also been explored for their anticancer properties. Recent studies have highlighted their potential in oncology, particularly for drug repurposing. They exhibit a wide spectrum of biological effects, mediated through various mechanisms, such as uncoupling of oxidative phosphorylation and modulation of signaling pathways. This positions Salicylanilides as promising candidates for addressing cancer, including their ability to target specific cancer cell signaling pathways and contribute to the development of new anticancer therapies (Kauerová, Pérez-Pérez, & Kollar, 2023).

Role in Systemic Acquired Resistance in Plants

Salicylic Acid, closely related to Salicylanilides, plays a crucial role in the induction of systemic acquired resistance (SAR) in plants. This endogenous signal is essential for developing SAR against tobacco mosaic virus, illustrating Salicylic Acid's pivotal role in plant defense mechanisms. This application extends the utility of Salicylanilides from human and veterinary medicine to agriculture, demonstrating their versatile biological activities (Gaffney et al., 1993).

Safety and Hazards

Salicylanilide is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Salicylanilides, which have been used for decades in human and veterinary medicine as anthelmintics, have recently emerged as candidates for drug repurposing in oncology . The most prominent example of salicylanilide anthelmintic, that is intensively studied for its potential anticancer properties, is niclosamide . Nevertheless, recent studies have discovered extensive anticancer potential in a number of other salicylanilides .

properties

IUPAC Name

2-hydroxy-N-phenylbenzamide
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InChI

InChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-9,15H,(H,14,16)
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InChI Key

WKEDVNSFRWHDNR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
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Molecular Formula

C13H11NO2
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Related CAS

2593-10-4 (hydrochloride salt)
Record name Salicylanilide [NF]
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DSSTOX Substance ID

DTXSID7021784
Record name Salicylanilide
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Molecular Weight

213.23 g/mol
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Physical Description

Odorless solid; [Merck Index] Light tan powder; [Alfa Aesar MSDS]
Record name Salicylanilide
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Vapor Pressure

0.00000002 [mmHg]
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CAS RN

87-17-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do salicylanilides exert their antimicrobial effects?

A: Salicylanilides demonstrate a complex mechanism of action against various microorganisms, involving multiple targets. Some studies suggest they disrupt cell membrane function, [] while others point to the inhibition of essential enzymes like two-component regulatory systems (TCS) [] or interference with energy production by disrupting the proton motive force. []

Q2: Are there specific structural features of salicylanilides that contribute to their antimicrobial activity?

A: Yes, research has revealed a strong structure-activity relationship for salicylanilides. Lipophilicity, influenced by the presence of halogen or alkyl substituents, plays a crucial role in their activity. [, ] For instance, salicylanilides halogenated at specific positions (4′,5; 2′,4′,5; 3,4′,5; 3′,4′,5; 4,4′,5; 2′,3,4′,5; 3,3′,4′,5; 2′,3,4′,5,5′) exhibit high activity in the presence of soap. [] Additionally, electron-withdrawing groups, particularly in the salicyloyl ring, enhance activity, [] while hydrophobic groups in the anilide moiety also contribute to potency. []

Q3: How does the conformation of salicylanilides influence their activity?

A: Salicylanilides typically exist in two main conformations stabilized by intramolecular hydrogen bonds: the "closed-ring" conformation (OH…O=C hydrogen bonded) and the "open-ring" conformation (NH…O hydrogen bonded). [, ] The presence and position of substituents, especially at the 3- and/or 2′(6′)-positions, can shift the equilibrium between these conformations. [] This conformational flexibility might influence their interaction with biological targets and consequently their activity.

Q4: Can you elaborate on the interaction of salicylanilides with tubulin and their potential as anticancer agents?

A: Research has identified salicylanilides as potential inhibitors of tubulin polymerization, a crucial process for cell division. [] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and ultimately cell death, suggesting their potential as anticancer agents. Notably, some salicylanilides, like compound 6 in a specific study, demonstrate similar effects on tubulin polymerization and cell cycle arrest as the known tubulin inhibitor TUB015. []

Q5: How do salicylanilides interact with the STAT3 signaling pathway?

A: Salicylanilides have shown promising activity as inhibitors of the STAT3 signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer. They can reduce the levels of phosphorylated STAT3 (p-STAT3Tyr705), a crucial step in STAT3 activation, without affecting the total STAT3 protein levels. [] This selective inhibition of STAT3 phosphorylation highlights their potential as targeted anticancer therapies.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of salicylanilides?

A: Research indicates that salicylanilides are well-absorbed following oral administration. [] They are primarily metabolized in the liver, forming sulphate and glucuronide conjugates of the parent compound and various phenolic metabolites. [] Excretion occurs through both urine and bile, with radioactivity detectable in tissues like blood, kidney, liver, and fat several days post-administration. [] Interestingly, studies have observed sex-differences in both the excretion route and the proportions of urinary metabolites. []

Q7: Are there strategies to improve the delivery and targeting of salicylanilides?

A: Yes, ongoing research explores various drug delivery strategies to enhance the efficacy and reduce potential side effects of salicylanilides. One promising approach involves conjugating salicylanilides to carrier peptides, such as oligotuftsins, to improve their cellular uptake and targeting to specific tissues like glioblastoma cells. []

Q8: What analytical techniques are commonly employed for the characterization and quantification of salicylanilides?

A8: Several analytical methods are utilized for studying salicylanilides, including:

  • High-Performance Liquid Chromatography (HPLC): This technique, often coupled with fluorescence detection (HPLC-FLD), enables the separation and quantification of various halogenated salicylanilides in complex mixtures like cosmetics. [, ]
  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is extensively used to elucidate the structure and conformation of salicylanilides. [, ] Infrared (IR) spectroscopy provides information about functional groups and hydrogen bonding patterns. []
  • Densitometry: This technique, coupled with thin-layer chromatography, can be employed to detect and quantify salicylanilides, using visualizing reagents like brilliant green to enhance sensitivity. []

Q9: What is the environmental impact of salicylanilides, and are there measures to mitigate potential risks?

A: While salicylanilides offer several benefits, it is essential to consider their potential environmental impact. Some salicylanilides, like compound 4c in a particular study, demonstrated reduced toxicity in fish (Danio rerio) compared to the parent compound niclosamide, highlighting the possibility of designing safer alternatives. [] Additionally, research focusing on the biodegradability and environmental fate of salicylanilides is crucial to ensure their responsible use and minimize potential ecological risks.

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